Dezapelisib
Overview
Description
Dezapelisib is a small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is primarily expressed in hematopoietic cells. It has shown potential as a therapeutic agent for various cancers, particularly B-cell malignancies . This compound is currently under investigation in clinical trials for its efficacy in treating relapsed or refractory Hodgkin lymphoma .
Preparation Methods
The synthesis of dezapelisib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydride (NaH) and palladium catalysts
Chemical Reactions Analysis
Dezapelisib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Dezapelisib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ signaling pathway and its role in cellular processes.
Biology: this compound helps in understanding the mechanisms of immune cell activation and proliferation.
Mechanism of Action
Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Dezapelisib is part of a class of PI3Kδ inhibitors, which includes compounds like idelalisib, duvelisib, and parsaclisib. Compared to these compounds, this compound has shown a unique profile in terms of selectivity and potency. For instance:
Idelalisib: Another PI3Kδ inhibitor, but with a different chemical structure and slightly different selectivity profile.
Duvelisib: Inhibits both PI3Kδ and PI3Kγ, whereas this compound is more selective for PI3Kδ.
Parsaclisib: A next-generation PI3Kδ inhibitor with a unique pyrazolopyrimidine structure, offering improved pharmacokinetic properties.
This compound’s uniqueness lies in its high selectivity for PI3Kδ and its potential efficacy in treating specific types of cancer .
Properties
CAS No. |
1262440-25-4 |
---|---|
Molecular Formula |
C20H16FN7OS |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |
InChI Key |
RSIWALKZYXPAGW-NSHDSACASA-N |
SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Isomeric SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dezapelisib; INCB040093; INCB-040093; INCB 040093. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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